5-[3-(Benzyloxy)phenyl]indoline
Description
5-[3-(Benzyloxy)phenyl]indoline is a heterocyclic compound featuring an indoline core (a bicyclic structure comprising a benzene ring fused to a saturated five-membered nitrogen-containing ring) substituted at the 5-position with a 3-(benzyloxy)phenyl group.
Properties
Molecular Formula |
C21H19NO |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
5-(3-phenylmethoxyphenyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C21H19NO/c1-2-5-16(6-3-1)15-23-20-8-4-7-17(14-20)18-9-10-21-19(13-18)11-12-22-21/h1-10,13-14,22H,11-12,15H2 |
InChI Key |
IGAXHTNXHZIRMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[3-(Benzyloxy)phenyl]indoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromoanisole and indoline.
Formation of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where 3-bromoanisole reacts with benzyl alcohol in the presence of a base like potassium carbonate.
Coupling Reaction: The benzyloxy-substituted phenyl ring is then coupled with indoline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under inert conditions.
Industrial Production Methods: In an industrial setting, the production of 5-[3-(Benzyloxy)phenyl]indoline may involve:
Optimization of Reaction Conditions: Scaling up the reaction requires optimization of temperature, pressure, and catalyst loading to ensure high yield and purity.
Continuous Flow Synthesis: Utilizing continuous flow reactors can enhance the efficiency and safety of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-[3-(Benzyloxy)phenyl]indoline can undergo various chemical reactions, including:
Oxidation: The indoline core can be oxidized to form indole derivatives.
Reduction: The benzyloxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.
Major Products:
Oxidation: Indole derivatives with potential biological activity.
Reduction: Hydroxy-substituted indoline derivatives.
Substitution: Various substituted phenylindoline compounds.
Scientific Research Applications
5-[3-(Benzyloxy)phenyl]indoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-[3-(Benzyloxy)phenyl]indoline involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group enhances its binding affinity and specificity towards these targets, modulating various biological pathways. For instance, it may inhibit specific enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.
Comparison with Similar Compounds
Data Table: Key Properties of Selected Analogous Compounds
*Calculated based on molecular formula.
Q & A
Q. What are the common synthetic routes for preparing 5-[3-(Benzyloxy)phenyl]indoline and its derivatives?
- Methodological Answer : The synthesis typically involves condensation reactions, alkylation, or oxidative coupling. For example, 3-benzylidene-indolin-2-one analogs are synthesized by refluxing indolin-2-one with substituted benzaldehydes in acetic acid . Oxidative coupling of indoles with 3-oxindoles under mild conditions can yield derivatives with high yields (up to 90%) . Key steps include protecting group strategies (e.g., benzyloxy groups) and purification via column chromatography. Reaction conditions (solvent, catalyst, temperature) critically influence yield and purity.
Q. How is NMR spectroscopy utilized in characterizing 5-[3-(Benzyloxy)phenyl]indoline derivatives?
- Methodological Answer : 1H and 13C NMR are essential for confirming regiochemistry and substitution patterns. For instance, in 3-benzylidene-indolin-2-one derivatives, the vinyl proton adjacent to the carbonyl group appears as a singlet at δ ~7.8 ppm, while aromatic protons from the benzyloxy group resonate between δ 6.8–7.5 ppm . Coupling constants (e.g., J = 8–10 Hz for aromatic protons) help distinguish para- and meta-substituted phenyl groups. HRMS and ESIMS validate molecular weight and elemental composition .
Q. What are the standard protocols for analyzing the purity of synthesized 5-[3-(Benzyloxy)phenyl]indoline compounds?
- Methodological Answer : Purity is assessed via HPLC, TLC, and melting point analysis. High-resolution mass spectrometry (HRMS) confirms molecular formulas, while elemental analysis (C, H, N) ensures stoichiometric accuracy . For example, in the synthesis of benzindolone derivatives, recrystallization from ethanol removes hydrocarbon impurities, achieving >98% purity .
Advanced Research Questions
Q. How can reaction yields be optimized for 5-[3-(Benzyloxy)phenyl]indoline derivatives in condensation reactions?
- Methodological Answer : Yield optimization requires tuning reaction parameters. For example:
- Catalyst Selection : Use of Lewis acids (e.g., ZnCl₂) or Brønsted acids (acetic acid) enhances electrophilic substitution in indole syntheses .
- Solvent Effects : Polar aprotic solvents (DMF, THF) improve solubility of intermediates, while refluxing in acetic acid accelerates condensation .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during alkylation steps using NaH in DMF .
Contradictory yields (e.g., 49% vs. 90% in oxidative coupling ) may arise from steric hindrance or electronic effects of substituents, necessitating computational modeling (DFT) to predict reactivity.
Q. What strategies resolve discrepancies in spectral data for structurally similar indoline derivatives?
- Methodological Answer : Contradictory NMR or HRMS data can arise from tautomerism or impurities. Strategies include:
- 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms spatial proximity of protons (e.g., distinguishing 5- vs. 6-substituted indoles) .
- Isotopic Labeling : Incorporation of 13C or 15N labels clarifies ambiguous carbon environments.
- X-ray Crystallography : Provides definitive structural confirmation, as seen in adamantyl-substituted indoline carboxylates .
Q. How can the bioactivity of 5-[3-(Benzyloxy)phenyl]indoline derivatives be systematically evaluated?
- Methodological Answer :
- Functionalization : Introduce pharmacophores (e.g., glyoxylamide groups) via sulfonamide or ester linkages to enhance binding affinity .
- In Vitro Assays : Screen for serotonin receptor (5-HT2C) agonism using radioligand binding assays .
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyloxy ring) with bioactivity using multivariate regression analysis .
Q. What are the challenges in scaling up the synthesis of 5-[3-(Benzyloxy)phenyl]indoline derivatives for preclinical studies?
- Methodological Answer :
- Purification : Transition from column chromatography to recrystallization or fractional distillation for large batches.
- Reagent Safety : Replace hazardous reagents (e.g., NaH) with safer alternatives (e.g., KOtBu) in alkylation steps .
- Process Optimization : Use flow chemistry to enhance heat/mass transfer in condensation reactions, reducing reaction times .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
